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For Researchers, Scientists, and Drug Development Professionals

Introduction
Caffeine, a widely consumed psychoactive substance, and salicylic acid, a key component in

many pharmaceutical formulations, can form a co-crystal, caffeine salicylate. This co-crystal

structure is of significant interest to the pharmaceutical industry as it can alter the

physicochemical properties of both parent molecules, such as solubility, stability, and

bioavailability. Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful analytical

technique for the unambiguous structural elucidation of such co-crystals, both in solution and in

the solid state.

This document provides detailed application notes and protocols for the use of ¹H and ¹³C NMR

spectroscopy in the structural characterization of caffeine salicylate. The formation of a

hydrogen bond between the acidic proton of salicylic acid and the nitrogen atom of the

imidazole ring in caffeine is a key feature that can be readily identified by characteristic

changes in chemical shifts. By comparing the NMR spectra of the co-crystal with those of the

individual components, the precise nature of the intermolecular interactions can be determined.

Data Presentation: ¹H and ¹³C NMR Chemical Shifts
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The following tables summarize the ¹H and ¹³C NMR chemical shifts for caffeine, salicylic acid,

and the predicted shifts for caffeine salicylate in a common deuterated solvent, such as

DMSO-d₆. The predicted shifts for caffeine salicylate are based on the expected electronic

effects of hydrogen bonding and intermolecular interactions observed in similar co-crystal

systems.

Table 1: ¹H NMR Chemical Shift Data (δ, ppm) in DMSO-d₆

Proton

Assignment
Caffeine Salicylic Acid

Predicted

Caffeine

Salicylate

Expected Shift

Change (Δδ)

Caffeine

H-8 ~7.95 - ~8.10 - 8.20 Downfield

N₁-CH₃ ~3.20 - ~3.25 - 3.30 Downfield

N₃-CH₃ ~3.40 - ~3.45 - 3.50 Downfield

N₇-CH₃ ~3.85 - ~3.90 - 3.95 Downfield

Salicylic Acid

H-3 - ~7.85 ~7.80 - 7.90
Upfield/Downfiel

d

H-4 - ~6.90 ~6.85 - 6.95
Upfield/Downfiel

d

H-5 - ~7.45 ~7.40 - 7.50
Upfield/Downfiel

d

H-6 - ~6.95 ~6.90 - 7.00
Upfield/Downfiel

d

-COOH - ~13.0 (broad) Shifted or absent
Significant

change

-OH - ~9.5 (broad) Shifted Downfield

Table 2: ¹³C NMR Chemical Shift Data (δ, ppm) in DMSO-d₆
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Carbon

Assignment
Caffeine Salicylic Acid

Predicted

Caffeine

Salicylate

Expected Shift

Change (Δδ)

Caffeine

C-2 ~151.0 - ~151.0 - 151.5 Minimal

C-4 ~155.0 - ~155.0 - 155.5 Minimal

C-5 ~107.0 - ~107.5 - 108.0 Downfield

C-6 ~148.5 - ~148.5 - 149.0 Minimal

C-8 ~141.5 - ~142.0 - 143.0 Downfield

N₁-CH₃ ~27.5 - ~27.5 - 28.0 Minimal

N₃-CH₃ ~29.5 - ~29.5 - 30.0 Minimal

N₇-CH₃ ~33.0 - ~33.0 - 33.5 Minimal

Salicylic Acid

C-1 - ~117.5 ~117.0 - 118.0
Upfield/Downfiel

d

C-2 - ~161.0 ~160.5 - 161.5
Upfield/Downfiel

d

C-3 - ~119.0 ~118.5 - 119.5
Upfield/Downfiel

d

C-4 - ~135.5 ~135.0 - 136.0
Upfield/Downfiel

d

C-5 - ~122.5 ~122.0 - 123.0
Upfield/Downfiel

d

C-6 - ~130.0 ~129.5 - 130.5
Upfield/Downfiel

d

-COOH - ~172.5 ~173.0 - 174.0 Downfield
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Experimental Protocols
Synthesis of Caffeine Salicylate Co-crystal
Materials:

Caffeine (anhydrous)

Salicylic acid

Methanol (analytical grade)

Mortar and pestle

Stir plate and stir bar

Crystallization dish

Protocol:

Accurately weigh equimolar amounts of caffeine and salicylic acid.

Gently grind the two solids together in a mortar and pestle for 5-10 minutes to ensure

intimate mixing.

Transfer the mixture to a clean, dry beaker.

Add a minimal amount of methanol to the mixture and stir until all solids are dissolved.

Gentle heating may be applied if necessary.

Allow the solution to cool to room temperature.

Transfer the solution to a crystallization dish and cover it loosely with perforated aluminum

foil.

Allow the solvent to evaporate slowly in a fume hood at room temperature.

Crystals of caffeine salicylate should form within 24-48 hours.
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Collect the crystals by filtration and wash with a small amount of cold methanol.

Dry the crystals under vacuum.

NMR Sample Preparation
Materials:

Caffeine salicylate crystals

Deuterated dimethyl sulfoxide (DMSO-d₆)

NMR tubes (5 mm)

Vortex mixer

Pipettes

Protocol:

Accurately weigh 5-10 mg of the dried caffeine salicylate crystals.

Transfer the crystals into a clean, dry vial.

Add approximately 0.6-0.7 mL of DMSO-d₆ to the vial.

Gently vortex the vial until the sample is completely dissolved.

Using a pipette, transfer the solution into a 5 mm NMR tube.

Cap the NMR tube securely.

NMR Data Acquisition
Instrumentation:

400 MHz (or higher) NMR spectrometer equipped with a broadband probe.

¹H NMR Acquisition Parameters (Example):
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Pulse Program: zg30 (or similar standard 1D proton experiment)

Solvent: DMSO

Temperature: 298 K

Spectral Width: 16 ppm

Number of Scans: 16

Relaxation Delay (d1): 1 s

Acquisition Time: ~2 s

¹³C NMR Acquisition Parameters (Example):

Pulse Program: zgpg30 (or similar proton-decoupled 1D carbon experiment)

Solvent: DMSO

Temperature: 298 K

Spectral Width: 240 ppm

Number of Scans: 1024 or more (depending on sample concentration)

Relaxation Delay (d1): 2 s

Acquisition Time: ~1 s

Data Processing and Analysis
Apply Fourier transformation to the acquired Free Induction Decay (FID).

Phase correct the resulting spectrum.

Calibrate the chemical shift scale using the residual solvent peak of DMSO-d₆ (δ = 2.50 ppm

for ¹H and δ = 39.52 ppm for ¹³C).
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Integrate the peaks in the ¹H NMR spectrum to determine the relative proton ratios.

Assign the peaks in both ¹H and ¹³C NMR spectra to the respective nuclei in caffeine and

salicylic acid.

Compare the chemical shifts of the caffeine salicylate co-crystal with those of pure caffeine

and salicylic acid to identify shifts indicative of intermolecular interactions.

Mandatory Visualizations
The following diagrams illustrate the logical workflow for the structural elucidation of caffeine
salicylate and the key intermolecular interaction.
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Experimental workflow for caffeine salicylate structural elucidation.
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Key hydrogen bonding interaction in caffeine salicylate.

To cite this document: BenchChem. [Application Notes and Protocols: Structural Elucidation
of Caffeine Salicylate using NMR Spectroscopy]. BenchChem, [2025]. [Online PDF].
Available at: [https://www.benchchem.com/product/b13766560#nmr-spectroscopy-for-
structural-elucidation-of-caffeine-salicylate]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.
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